2-Methoxy-4-(tributylstannyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(tributylstannyl)pyrimidine is an organotin compound with the molecular formula C17H32N2OSn and a molecular weight of 399.16 g/mol . This compound is primarily used in organic synthesis, particularly in Stille coupling reactions, which are a type of cross-coupling reaction used to form carbon-carbon bonds .
Vorbereitungsmethoden
The synthesis of 2-Methoxy-4-(tributylstannyl)pyrimidine typically involves the reaction of 2-methoxypyrimidine with tributyltin chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Analyse Chemischer Reaktionen
2-Methoxy-4-(tributylstannyl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in Stille coupling reactions, where it reacts with various halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo these reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include palladium catalysts, halides, and bases.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(tributylstannyl)pyrimidine has several applications in scientific research:
Biology and Medicine: This compound can be used as a precursor in the synthesis of biologically active molecules, such as inhibitors for specific enzymes or receptors.
Industry: In the pharmaceutical industry, it is used in the synthesis of complex drug molecules.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(tributylstannyl)pyrimidine in Stille coupling reactions involves the formation of a palladium complex with the organotin compound. This complex then undergoes transmetalation with a halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst used in the reaction .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-(tributylstannyl)pyrimidine can be compared with other similar organotin compounds, such as:
- 2-Methyl-4-(tributylstannyl)pyridine
- 3-Methoxy-2-(tributylstannyl)pyridine
- 6-Methoxy-3-(tributylstannyl)pyridine
- 2-Chloro-4-(tributylstannyl)pyridine
These compounds share similar structures and reactivity but differ in the substituents on the pyridine or pyrimidine ring. The uniqueness of this compound lies in its specific methoxy and tributylstannyl substituents, which influence its reactivity and applications in organic synthesis .
Eigenschaften
Molekularformel |
C17H32N2OSn |
---|---|
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
tributyl-(2-methoxypyrimidin-4-yl)stannane |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
QOXQMLGQDYKHDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.